1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a benzofuran ring, a thiazole ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of Benzofuran-2-yl Thiazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step might involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the thiazole derivative.
Urea Formation: The final step could involve the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under reflux conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
1-(Benzofuran-2-yl)thiazole: Lacks the fluorobenzyl and urea groups.
3-(4-Fluorobenzyl)urea: Lacks the benzofuran and thiazole rings.
1-(4-(Benzofuran-2-yl)thiazol-2-yl)urea: Lacks the fluorobenzyl group.
Uniqueness
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea is unique due to the combination of its structural components, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c20-14-7-5-12(6-8-14)10-21-18(24)23-19-22-15(11-26-19)17-9-13-3-1-2-4-16(13)25-17/h1-9,11H,10H2,(H2,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDKYIKJYPAHCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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